N-(3-Trifluoromethyl-phenyl)-oxalamic acid
Description
Contextualizing Oxalamic Acid Scaffolds within Active Pharmaceutical Ingredient Design
The oxalamic acid scaffold, characterized by an oxalic acid monoamide, has garnered considerable attention in medicinal chemistry as a versatile building block for the design of enzyme inhibitors. This structural motif is particularly effective in targeting dehydrogenases, with a notable focus on lactate (B86563) dehydrogenase (LDH). LDH is a critical enzyme in the anaerobic glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect) and is also essential for the metabolism of certain pathogens, such as the malaria parasite Plasmodium falciparum. nih.govmdpi.com
Oxamic acid and its derivatives, like N-(3-Trifluoromethyl-phenyl)-oxalamic acid, can act as competitive inhibitors of LDH by mimicking the binding of the natural substrate, pyruvate (B1213749). mdpi.com The dicarboxylic acid-like structure of the oxalamic acid moiety allows it to occupy the pyruvate binding site in the enzyme's active center, thereby blocking the conversion of pyruvate to lactate. This inhibition can lead to a disruption of the energy metabolism in cancer cells, ultimately inducing apoptosis and suppressing tumor growth. nih.govresearchgate.net The potential of oxamic acid derivatives as anticancer agents is an active area of research, with studies demonstrating their ability to inhibit cancer cell proliferation and enhance the efficacy of radiation therapy. nih.govnih.gov
Strategic Incorporation of Trifluoromethylphenyl Moieties in Drug Discovery
The trifluoromethyl (-CF3) group is one of the most important functional groups in modern medicinal chemistry, and its incorporation into a phenyl ring, forming a trifluoromethylphenyl moiety, can profoundly and beneficially alter the properties of a drug candidate. The strategic placement of a trifluoromethyl group on an aromatic ring can enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. nih.gov
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action. nih.gov Furthermore, the high electronegativity of the fluorine atoms in the -CF3 group can influence the electronic properties of the aromatic ring, affecting its interactions with target proteins. The trifluoromethyl group is also highly lipophilic, which can improve a compound's ability to cross cell membranes and reach its site of action. A number of FDA-approved drugs contain the trifluoromethylphenyl moiety, highlighting its importance in successful drug design. mdpi.com
Overview of Prior Research on this compound and Related Structures
While specific, in-depth research on this compound is limited in the available scientific literature, the foundational principles of medicinal chemistry suggest its potential as a bioactive molecule. The combination of the enzyme-inhibiting oxalamic acid scaffold with the pharmacologically advantageous trifluoromethylphenyl group creates a strong case for its investigation as a potential therapeutic agent, particularly in the realm of oncology.
Research on related structures provides valuable insights. For instance, studies on various N-aryl oxalamic acids have demonstrated their potential as inhibitors of lactate dehydrogenase. nih.govnih.gov Similarly, a wide range of compounds containing the trifluoromethylphenyl moiety have been synthesized and evaluated for their anticancer properties, showing activity against various cancer cell lines. nih.govmdpi.com For example, N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides have been investigated as anticancer, anti-angiogenic, and antioxidant agents. nih.gov These studies on related compounds underscore the therapeutic potential that could be reasonably extrapolated to this compound. Further dedicated research, including synthesis, biological evaluation, and structure-activity relationship studies, would be necessary to fully elucidate the specific activities and potential applications of this particular compound.
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-[3-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)5-2-1-3-6(4-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUJHKAPNSODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of N 3 Trifluoromethyl Phenyl Oxalamic Acid and Its Analogues
General Synthetic Routes to Oxalamic Acid Derivatives
The synthesis of oxalamic acid derivatives typically involves the acylation of an amine with a derivative of oxalic acid. A common and straightforward method is the reaction of a primary or secondary amine with an oxalyl chloride derivative, such as methyl or tert-butyl 2-chloro-2-oxoacetate, in the presence of a base like triethylamine. researchgate.net This reaction is generally performed in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). researchgate.net The resulting oxalamic acid ester can then be hydrolyzed to the corresponding oxalamic acid.
Another prevalent route is the hydrolysis of an existing N-aryl oxalamic acid ester. For instance, N-(3-Trifluoromethyl-phenyl)-oxalamic acid can be synthesized by hydrolyzing its ethyl ester, ethyl 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetate. chemicalbook.com This hydrolysis is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH) in a solvent like ethanol, followed by acidification with an acid like hydrochloric acid (HCl) to precipitate the final product. chemicalbook.com
These general methods provide a versatile foundation for the synthesis of a wide array of N-substituted oxalamic acids, allowing for the introduction of various functional groups on the aryl ring.
Targeted Synthesis of the N-(3-Trifluoromethyl-phenyl) Moiety
The introduction of the N-(3-trifluoromethyl-phenyl) moiety is a key step in the synthesis of the target compound and its analogues. The primary precursor for this moiety is 3-(trifluoromethyl)aniline (B124266). researchgate.netwikipedia.org This aniline (B41778) derivative serves as the nucleophile that reacts with an oxalic acid derivative to form the desired amide bond. The presence of the trifluoromethyl group on the phenyl ring is known to be crucial for enhancing the biological activity of certain compounds. researchgate.net
The synthesis of 3-(trifluoromethyl)aniline itself can be achieved through various methods, often starting from benzotrifluoride. A common industrial process involves the nitration of benzotrifluoride, which predominantly yields 3-nitrobenzotrifluoride, followed by reduction of the nitro group to an amine. google.com
Advanced Coupling Reactions in Trifluoromethylphenyl Precursor Preparation
Modern synthetic chemistry offers several advanced coupling reactions for the preparation of trifluoromethylphenyl precursors, particularly for forming the crucial C-N bond. Transition-metal-catalyzed cross-coupling reactions are prominent in this regard. pageplace.de Methods such as the Buchwald-Hartwig amination and Ullmann-type C-N coupling are widely used for the N-arylation of amines. pageplace.de
Copper-catalyzed cross-coupling reactions have also proven effective. For example, fluoride ions can induce a cross-coupling reaction between organic halides and trifluoromethyltrialkylsilanes in the presence of Cu(I) salts under mild conditions to yield trifluoromethylated products. organic-chemistry.org Palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds is another method to produce trifluoromethyl ketones, which can be further elaborated into the desired aniline derivatives. researchgate.net These advanced techniques offer high efficiency and functional group tolerance, making them valuable tools in the synthesis of complex trifluoromethyl-containing molecules. nih.govacs.org
Condensation and Cyclization Protocols for Heterocyclic Systems Featuring Trifluoromethylphenyl Groups
The 3-trifluoromethylphenyl moiety is a common structural feature in various heterocyclic compounds with diverse biological activities. researchgate.net The synthesis of these heterocycles often involves condensation and cyclization reactions starting from precursors containing the trifluoromethylphenyl group.
For instance, trifluoromethylated enones can be condensed with bidentate nucleophiles like hydrazine derivatives to regioselectively form trifluoromethyl pyrazoles. researchgate.net Similarly, reactions with other bidentate nucleophiles can lead to the formation of 1,5-benzodiazepines and 1,5-benzothiazepines. researchgate.net The general strategy for synthesizing such heterocycles relies on the cyclization of acyclic molecules followed by dehydration. youtube.com
The synthesis of N-aryl phthalimides, another class of heterocyclic compounds, can be achieved through the condensation of phthalic anhydride with aniline derivatives, although this often requires harsh conditions. chemrxiv.org More recent organocatalytic methods provide milder alternatives. chemrxiv.org
Multi-Step Synthetic Strategies for this compound Intermediates
The synthesis of this compound and its intermediates often involves a multi-step approach. azom.comsyrris.jpnih.govarxiv.org A typical synthetic route might begin with a commercially available starting material like benzotrifluoride. google.com
A representative multi-step synthesis could involve the following sequence:
Nitration: Benzotrifluoride is nitrated to introduce a nitro group, predominantly at the meta-position, yielding 3-nitrobenzotrifluoride. google.com
Reduction: The nitro group of 3-nitrobenzotrifluoride is then reduced to an amino group to form 3-(trifluoromethyl)aniline. google.com
Acylation: The resulting 3-(trifluoromethyl)aniline is acylated with an appropriate oxalic acid derivative, such as ethyl chlorooxoacetate, to form the ethyl ester of this compound.
Hydrolysis: Finally, the ester is hydrolyzed to afford the target compound, this compound. chemicalbook.com
This sequence allows for the efficient construction of the target molecule from simple precursors. Each step can be characterized and monitored using techniques like benchtop NMR spectroscopy. azom.com
Derivatization and Functionalization Approaches of the Oxalamic Acid Scaffold
The oxalamic acid scaffold offers multiple sites for derivatization and functionalization, which is crucial for creating libraries of analogues for structure-activity relationship studies. nih.govnih.gov The carboxylic acid group can be converted into esters, amides, or other functional groups. The aromatic ring of the N-(3-trifluoromethyl-phenyl) moiety can also be further substituted.
Functionalization can be aimed at improving properties such as solubility, stability, or biological activity. For example, introducing specific chemical groups on the surface of a scaffold can enhance cell adhesion and interaction. nih.gov The incorporation of fluorine-containing moieties, like the trifluoromethyl group, is a well-known strategy to modulate the physicochemical and biological properties of molecules. sci-hub.se
Reaction Optimization and Yield Enhancement Studies
Optimizing reaction conditions is a critical aspect of synthesizing this compound and its analogues to ensure high yields and purity. nih.gov This can involve screening different solvents, bases, catalysts, and reaction temperatures.
For instance, in the hydrolysis of ethyl 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetate to this compound, the reaction is carried out at a specific temperature (45 °C) for a defined period (45 minutes) to achieve a high yield of 87%. chemicalbook.com
In more complex reactions, such as the palladium-catalyzed cross-coupling for precursor synthesis, the choice of ligand can significantly impact the reaction's efficiency. researchgate.net Studies have shown that for copper-catalyzed N-arylation reactions, N-(1-Oxy-2-picolyl)oxalamic acids can serve as efficient ligands, highlighting the importance of ligand design in optimizing catalytic cycles. nih.gov
Below is a data table summarizing a typical synthesis of this compound.
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | ethyl 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetate | Aqueous 2 N NaOH, ethanol, 45 °C, 45 min; then 2 N HCl | This compound | 87% | chemicalbook.com |
Here is a table of exemplary oxalamic acid derivatives and their general synthetic conditions.
| Derivative Type | Starting Amine | Acylating Agent | General Conditions | Reference |
|---|---|---|---|---|
| N-Aryl Oxalamic Acid Ester | Aromatic Amine | Methyl or tert-butyl 2-chloro-2-oxoacetate | Triethylamine, DCM or DMF | researchgate.net |
| N-Alkyl Oxalamic Acid | Aliphatic Amine | Ethyl chlorooxoacetate followed by hydrolysis | Base, then acid workup | General Method |
Sustainable Synthesis Practices for this compound Production
The growing emphasis on green chemistry within the pharmaceutical and chemical industries has spurred research into more environmentally benign methods for synthesizing active pharmaceutical ingredients and their intermediates. For a compound such as this compound, sustainable synthesis practices focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. While specific green chemistry literature for this exact molecule is not extensively detailed, the principles of sustainable synthesis can be applied to its known and theoretical production routes. Key areas of improvement include the use of greener solvents, alternative reagents, and innovative process technologies.
A common laboratory-scale synthesis of this compound involves the reaction of 3-(Trifluoromethyl)aniline with an oxalyl derivative, such as oxalyl chloride or a dialkyl oxalate, followed by hydrolysis. Traditional approaches often utilize chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF), which are associated with significant environmental and health concerns.
Sustainable alternatives focus on replacing these conventional solvents with more eco-friendly options. Research into green solvents has highlighted the potential of bio-based solvents, supercritical fluids (like CO2), and water as viable replacements. For instance, ethyl acetate is considered a greener alternative to many chlorinated solvents due to its lower toxicity and biodegradability. The selection of an appropriate green solvent is critical and depends on factors such as reactant solubility, reaction kinetics, and ease of product separation.
Another key aspect of sustainable synthesis is the choice of reagents and catalysts. The use of highly reactive and hazardous reagents like oxalyl chloride generates stoichiometric amounts of waste (e.g., HCl), which requires neutralization and disposal. A greener approach would involve the direct catalytic amidation of oxalic acid or its esters with 3-(Trifluoromethyl)aniline. While this may require more forcing conditions, the use of a suitable catalyst can enhance reaction efficiency and reduce waste. Boric acid has been investigated as a catalyst for amide bond formation, offering a less toxic alternative to traditional coupling reagents.
Furthermore, energy consumption can be minimized through the use of alternative energy sources such as microwave irradiation or ultrasound. These methods can often accelerate reaction rates, leading to shorter reaction times and potentially lower energy usage compared to conventional heating. Microwave-assisted synthesis, in particular, has been shown to be effective in a variety of organic transformations, offering a pathway to more energy-efficient production.
Process intensification, which aims to combine multiple reaction steps into a single, continuous process, also represents a significant advancement in sustainable production. A one-pot synthesis, where sequential reactions are carried out in the same vessel, can reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation.
The following table summarizes potential sustainable modifications to a typical synthesis route for this compound:
| Synthesis Step | Conventional Method | Sustainable Alternative | Green Chemistry Principle Addressed |
| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF), Water (if feasible) | Safer Solvents & Auxiliaries |
| Acylating Agent | Oxalyl chloride | Diethyl oxalate, Oxalic acid with a catalyst | Atom Economy, Safer Chemicals |
| Base (if applicable) | Triethylamine, Pyridine | Solid-supported bases, Bicarbonates | Prevention of Derivatives |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Energy Efficiency |
| Process | Batch processing with intermediate isolation | Continuous flow synthesis, One-pot reaction | Real-time Analysis for Pollution Prevention |
By integrating these sustainable practices, the production of this compound can be made more environmentally friendly and economically viable. Future research in this area will likely focus on the development of novel catalytic systems and the optimization of reaction conditions in green solvents to further enhance the sustainability of the synthesis.
Advanced Spectroscopic and Structural Elucidation of N 3 Trifluoromethyl Phenyl Oxalamic Acid and Analogues
High-Resolution Spectroscopic Techniques
Advanced spectroscopic methods are indispensable for the unambiguous identification and characterization of N-(3-Trifluoromethyl-phenyl)-oxalamic acid. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and precise molecular mass.
Nuclear Magnetic Resonance (NMR) Profiling (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton (N-H), and the carboxylic acid proton (O-H). The protons on the trifluoromethyl-substituted phenyl ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern gives rise to characteristic splitting patterns (doublets, triplets, and singlets) based on spin-spin coupling between adjacent protons. The amide proton is anticipated to appear as a singlet, with its chemical shift being sensitive to solvent and concentration, generally in the range of δ 9.0-11.0 ppm. The carboxylic acid proton is also a singlet and is typically found further downfield, often above δ 12.0 ppm.
The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will feature signals for the two carbonyl carbons of the oxalamic acid moiety (amide and carboxylic acid), typically in the δ 160-175 ppm region. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons will resonate in the δ 110-140 ppm range, with their specific shifts influenced by the electron-withdrawing trifluoromethyl and amide substituents. Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by revealing their connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| COOH | >12.0 | ~162 | s |
| CONH | 9.0-11.0 | ~160 | s |
| Ar-H2 | ~8.0 | ~120 | s |
| Ar-H4 | ~7.8 | ~125 | d |
| Ar-H5 | ~7.5 | ~129 | t |
| Ar-H6 | ~7.7 | ~122 | d |
| Ar-C1 | - | ~139 | - |
| Ar-C3 | - | ~131 (q) | - |
| CF₃ | - | ~124 (q) | - |
Note: Predicted values are based on data from analogous compounds. s = singlet, d = doublet, t = triplet, q = quartet.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is expected to display several characteristic absorption bands.
A broad absorption band in the region of 3400-2400 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the N-H stretching vibration of the secondary amide, typically seen around 3300 cm⁻¹. Two distinct and strong carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the amide carbonyl (Amide I band) at approximately 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1530-1550 cm⁻¹. Strong absorptions in the 1350-1100 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3400 - 2400 (broad) |
| N-H (Amide) | Stretching | ~3300 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=O (Amide I) | Stretching | 1680 - 1660 |
| N-H (Amide II) | Bending | 1550 - 1530 |
| C-F (Trifluoromethyl) | Stretching | 1350 - 1100 (strong, multiple bands) |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
High-Resolution Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and confirm the elemental composition of this compound. With a molecular formula of C₉H₆F₃NO₃, the calculated exact mass is approximately 233.0249 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula. When coupled with Liquid Chromatography (LC-MS), this technique also allows for the separation and identification of the compound from a mixture. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.
Single Crystal X-ray Diffraction Analysis
Elucidation of Molecular Geometry and Bond Parameters
Table 3: Predicted Bond Parameters for this compound
| Bond | Predicted Bond Length (Å) | Angle | Predicted Bond Angle (°) |
|---|---|---|---|
| C(amide)=O | ~1.24 | O=C-N | ~123 |
| C(acid)=O | ~1.22 | O=C-O | ~125 |
| C-N | ~1.34 | C-N-C(aromatic) | ~125 |
| C(aromatic)-C(aromatic) | ~1.39 | C-C-C (in ring) | ~120 |
| C-CF₃ | ~1.49 | F-C-F | ~107 |
Note: Predicted values are based on data from analogous crystal structures.
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions. The most significant of these are hydrogen bonds. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers. Additionally, the amide N-H group can act as a hydrogen bond donor, and the amide and carboxylic carbonyl oxygens can act as acceptors, leading to the formation of extended chains or sheets within the crystal lattice.
Conformational Landscape in the Crystalline State
The precise conformational arrangement of this compound in the solid state is dictated by a delicate balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. While a specific crystal structure for this compound is not publicly available, a detailed analysis of closely related analogues provides significant insight into its likely solid-state conformation and supramolecular architecture. The study of similar N-aryl amides and oxalamides reveals recurring structural motifs and intermolecular interactions that are anticipated to govern the crystalline landscape of the title compound.
The oxalamic acid moiety itself introduces additional conformational characteristics. The two carbonyl groups in an oxalamide backbone typically adopt an anti conformation relative to each other. Furthermore, the carboxylic acid group is a strong hydrogen bond donor and acceptor, which heavily influences crystal packing. In many related carboxylic acid-containing structures, such as N-(aryl)-maleamic acids, the molecules form inversion dimers through strong O–H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov
Intermolecular hydrogen bonding is a dominant force in the crystal packing of N-aryl amides. The N–H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This frequently leads to the formation of one-dimensional chains or ribbons linked by N–H⋯O hydrogen bonds. researchgate.net The presence of the trifluoromethyl group introduces further possibilities for weak intermolecular interactions, including C–H⋯F and F⋯F contacts, which can play a crucial role in stabilizing the three-dimensional crystal lattice. The trifluoromethyl group can also influence π–π stacking interactions between aromatic rings, either by modifying the electronic nature of the ring or by steric effects.
Based on these well-documented trends in analogous compounds, the crystalline state of this compound is predicted to be characterized by a non-planar molecular conformation, with a notable twist at the N-phenyl bond. The crystal packing is expected to be dominated by robust hydrogen-bonding networks, likely involving both amide-amide (N–H⋯O) and carboxylic acid-carboxylic acid (O–H⋯O) interactions, leading to the formation of extended supramolecular assemblies.
Detailed Research Findings & Data Tables
To provide a quantitative basis for the expected conformational parameters of this compound, data from closely related crystal structures are presented below. These tables summarize key bond lengths, bond angles, and hydrogen bond geometries observed in analogous trifluoromethyl-substituted N-aryl amides and related structures. These values represent the most probable geometric parameters for the title compound in its crystalline form.
Table 1: Expected Intramolecular Geometric Parameters
This table outlines the anticipated bond lengths and angles for the core structural fragments of this compound, based on data from analogous molecules.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length (Å) | ||||
| C(aryl) | N | ~1.43 | ||
| N | C(carbonyl) | ~1.34 | ||
| C(carbonyl) | O | ~1.23 | ||
| C(carbonyl) | C(carbonyl) | ~1.53 | ||
| C(carboxyl) | O(H) | ~1.31 | ||
| C(carboxyl) | O | ~1.21 | ||
| Bond Angle (°) | ||||
| C(aryl) | N | C(carbonyl) | ~127 | |
| N | C(carbonyl) | O | ~124 | |
| N | C(carbonyl) | C(carbonyl) | ~115 | |
| O | C(carbonyl) | C(carbonyl) | ~121 | |
| Torsion Angle (°) | ||||
| C(aryl) | C(aryl) | N | C(carbonyl) | |
| O(carbonyl) | C(carbonyl) | C(carbonyl) | O(carbonyl) |
Data compiled from crystallographic studies of related N-aryl amides and oxalamides.
Table 2: Probable Intermolecular Hydrogen Bond Geometry
This table details the expected geometric parameters for the primary hydrogen bonds that are likely to dictate the crystal packing of this compound. The formation of N–H⋯O and O–H⋯O hydrogen bonds is a hallmark of related structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N | H | O=C(amide) | ~0.86 | ~2.0 - 2.2 | ~2.8 - 3.0 | ~150 - 170 |
| O(carboxyl) | H | O=C(carboxyl) | ~0.82 | ~1.8 - 1.9 | ~2.6 - 2.7 | ~170 - 180 |
Values are typical for N-aryl amides and carboxylic acids as observed in the Cambridge Structural Database.
These data collectively suggest a highly ordered crystalline structure for this compound, stabilized by a network of strong and weak intermolecular interactions, resulting in a conformationally constrained arrangement in the solid state.
Computational Chemistry and Molecular Modeling in the Research of N 3 Trifluoromethyl Phenyl Oxalamic Acid Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. mdpi.com DFT has been widely applied to molecules containing the trifluoromethylphenyl moiety to accurately predict their geometry, electronic landscape, and spectroscopic behavior. mdpi.comejournal.by
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the energy of the system with respect to the positions of the nuclei, yielding precise information on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, N-[2-(trifluoromethyl)phenyl]maleamic acid, the dihedral angle between the phenyl ring and the maleamic acid side chain was calculated to be 47.35°. nih.gov Such calculations reveal the preferred conformation of the molecule, which is crucial for understanding its interactions with other molecules.
Electronic properties derived from these calculations include the molecular electrostatic potential (MEP), dipole moment, and charge distribution. The MEP map is particularly useful as it visualizes the electron-rich and electron-deficient regions of a molecule, highlighting potential sites for electrophilic and nucleophilic attack. mdpi.commdpi.com In similar amide structures, the MEP typically shows an electron-rich region (negative potential) around the carbonyl oxygen atoms and an electron-deficient region (positive potential) around the amide N-H proton, indicating their roles as hydrogen bond acceptors and donors, respectively. mdpi.com
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.23 Å |
| Bond Length | C-N (amide) | 1.36 Å |
| Bond Length | C-C (phenyl) | 1.40 Å (avg.) |
| Bond Angle | O=C-N | 124.5° |
| Bond Angle | C-N-H | 121.0° |
| Dihedral Angle | Phenyl Ring - Amide Plane | ~45-50° |
DFT calculations provide a reliable method for predicting the spectroscopic signatures of molecules, which can be compared with experimental data for structural validation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). bjp-bg.com Theoretical predictions for related phenylacetonitrile (B145931) compounds have shown a good correlation with experimental values, helping to assign specific peaks to corresponding nuclei in the molecule. bjp-bg.com
Similarly, theoretical vibrational frequencies (Infrared and Raman) can be computed. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. bjp-bg.com This correlative analysis is crucial for confirming the molecular structure and understanding the vibrational modes of the compound. ejournal.by
| Spectroscopy Type | Functional Group | Theoretical Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | N-H (amide) | ~8.5-9.5 ppm | ~8.8-10.0 ppm |
| ¹³C NMR | C=O (carbonyl) | ~160-165 ppm | ~162-168 ppm |
| ¹³C NMR | CF₃ | ~120-125 ppm (q) | ~123-128 ppm (q) |
| FT-IR | N-H stretch | ~3300 cm⁻¹ | ~3250-3350 cm⁻¹ |
| FT-IR | C=O stretch | ~1700 cm⁻¹ | ~1680-1720 cm⁻¹ |
| FT-IR | C-F stretch | ~1130, 1170 cm⁻¹ | ~1120, 1160 cm⁻¹ |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. mdpi.comasianpubs.org
| Parameter | Definition | Typical Calculated Value (eV) |
|---|---|---|
| E_HOMO | Energy of Highest Occupied Molecular Orbital | -7.38 |
| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.84 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.54 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.61 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.77 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.84 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. rjptonline.org This method is instrumental in drug discovery and molecular biology for predicting ligand-target interactions and assessing binding affinity.
Docking algorithms explore various possible conformations of the ligand within the binding site of a protein and score them based on a scoring function. This score provides an estimate of the binding affinity, often expressed in kcal/mol, which correlates with the free energy of binding. nih.gov A more negative score indicates a stronger and more favorable binding interaction. bioinformation.net Docking studies on N1-(3-(trifluoromethyl)phenyl) isophthalamide (B1672271) derivatives against cancer-related protein kinases have shown that this scaffold can achieve strong binding affinities, with scores as low as -11.5 kcal/mol against targets like the vascular endothelial growth factor receptor (VEGFR). researchgate.net This process allows for the virtual screening of compounds and prioritization of candidates for further experimental testing.
| Ligand | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) |
|---|---|---|---|
| Ligand 13 | Tyrosine Kinase (1T46) | -9.2 | ~150 nM |
| Ligand 19 | Tyrosine Kinase (1T46) | -9.1 | ~180 nM |
| Reference Inhibitor | Tyrosine Kinase (1T46) | -8.5 | ~500 nM |
Beyond predicting binding energy, docking simulations provide a detailed 3D model of the ligand-receptor complex. rjptonline.org Analyzing this model is crucial for identifying the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. rjptonline.orgnih.gov For example, docking studies of inhibitors with protein kinases often reveal that the ligand forms critical hydrogen bonds with backbone atoms of key amino acid residues in the hinge region of the kinase domain, such as Lysine or Aspartic acid. rjptonline.org The trifluoromethyl group can participate in halogen bonds or favorable hydrophobic interactions within the binding pocket. rjptonline.org Visualizing these interactions helps explain the molecule's mechanism of action and provides a rational basis for designing new derivatives with improved potency and selectivity. semanticscholar.org
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Carbonyl Oxygen | LYS 623 | Hydrogen Bond | 2.9 |
| Amide Hydrogen | ASP 810 | Hydrogen Bond | 3.1 |
| Trifluoromethyl Group | LEU 788 | Halogen/Hydrophobic | 3.5 |
| Phenyl Ring | VAL 603 | Pi-Alkyl | 4.2 |
| Phenyl Ring | ALA 621 | Pi-Alkyl | 4.5 |
Ligand Conformation within Receptor Binding Pockets
Understanding the precise conformation of a ligand within the binding pocket of its biological target is crucial for elucidating its mechanism of action and for designing more effective analogues. Molecular docking and modeling studies are pivotal in predicting the preferred binding poses and intermolecular interactions of N-(3-Trifluoromethyl-phenyl)-oxalamic acid derivatives.
While specific docking studies on this compound are not extensively detailed in publicly available literature, insights can be drawn from computational studies of structurally related compounds containing the 3-(trifluoromethyl)phenyl moiety. For instance, studies on N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines as ligands for the N-Methyl-D-aspartate (NMDA) receptor have highlighted the importance of the conformational flexibility of the trifluoromethylphenyl group for binding affinity. nih.govresearchgate.netnih.gov In these studies, it was found that a freely rotating N′-(3-(trifluoromethyl)-phenyl) group was necessary for optimal binding, as cyclized analogues that restricted this rotation showed significantly lower affinity. nih.gov This suggests that for derivatives of this compound, the ability of the trifluoromethylphenyl group to adopt an optimal orientation within the receptor's binding pocket is likely a key determinant of its biological activity.
Molecular docking simulations can predict the binding orientation and key interactions of a ligand. For a hypothetical interaction of this compound within a receptor pocket, the following interactions would be anticipated:
Hydrogen Bonding: The oxalamic acid moiety, with its carboxylic acid and amide groups, is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Asparagine, Glutamine, Serine, Threonine) in the binding pocket.
Hydrophobic Interactions: The phenyl ring and the trifluoromethyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine).
Halogen Bonding: The fluorine atoms of the trifluoromethyl group may participate in halogen bonds with electron-donating atoms in the receptor.
The predicted binding conformation would be the one that maximizes these favorable interactions, leading to the lowest binding energy. The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the electronic properties of the phenyl ring, potentially modulating π-π stacking or cation-π interactions with aromatic residues in the receptor.
| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |
| Hydrogen Bonding | Arg, Asn, Gln, Ser, Thr | Oxalamic acid (Carboxylic acid and Amide) |
| Hydrophobic Interactions | Leu, Ile, Val, Phe | Phenyl ring, Trifluoromethyl group |
| Halogen Bonding | Electron-donating atoms | Trifluoromethyl group |
| π-π Stacking / Cation-π | Phe, Tyr, Trp, His | Phenyl ring |
Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the nature of the interactions over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein. nih.gov
For a complex of an this compound analogue and its target receptor, an MD simulation would typically be performed for a duration of nanoseconds to microseconds. The key analyses from such a simulation would include:
Root Mean Square Deviation (RMSD): This parameter is calculated for the backbone atoms of the protein and the heavy atoms of the ligand to assess the stability of the system. A stable RMSD trajectory for both the protein and the ligand suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible and rigid regions of the protein upon ligand binding. Significant fluctuations in certain residues may indicate their involvement in the binding process or allosteric regulation.
Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and the receptor over the simulation time, providing a quantitative measure of the stability of these key interactions.
Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand-receptor complex, providing a more accurate prediction of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.orgchemmethod.com By identifying the physicochemical properties (descriptors) that are most influential for the observed activity, QSAR models can be used to predict the activity of novel, untested compounds and to guide the design of more potent analogues. nih.gov
A QSAR study on a series of this compound analogues would involve the following steps:
Data Set Collection: A series of analogues with varying substituents on the phenyl ring or modifications to the oxalamic acid moiety would be synthesized and their biological activities (e.g., IC50 or EC50 values) determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques.
For this compound analogues, key descriptors likely to be important in a QSAR model would include:
Hydrophobicity (logP): The trifluoromethyl group significantly increases the lipophilicity of the phenyl ring, which can be crucial for membrane permeability and interaction with hydrophobic pockets in the receptor.
Electronic Descriptors (e.g., Hammett constants, partial charges): The strong electron-withdrawing nature of the trifluoromethyl group influences the electron distribution in the aromatic ring, affecting its ability to participate in electronic interactions.
Steric Descriptors (e.g., STERIMOL parameters, molar refractivity): The size and shape of substituents on the phenyl ring can influence the fit of the ligand within the binding pocket.
A hypothetical QSAR equation for a series of this compound analogues might take the form:
log(1/IC50) = alogP + bσ + c*MR + d
Where a, b, and c are the coefficients for the respective descriptors, and d is a constant. The signs and magnitudes of these coefficients would provide insights into the structure-activity relationship. For example, a positive coefficient for logP would indicate that increasing hydrophobicity is beneficial for activity.
| Descriptor Category | Example Descriptors | Potential Influence on Activity of this compound Analogues |
| Hydrophobic | logP, ClogP | Membrane permeability, interaction with hydrophobic receptor pockets. |
| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Strength of polar and electronic interactions with the receptor. |
| Steric | Molar Refractivity (MR), STERIMOL parameters, Molecular volume | Ligand fit within the binding pocket, potential for steric hindrance. |
| Topological | Connectivity indices, Shape indices | Overall molecular size and branching. |
By leveraging these computational techniques, researchers can gain a deeper understanding of the molecular basis of action for this compound and its analogues, facilitating a more efficient and targeted drug discovery process.
Rational Design, Chemical Synthesis, and Optimization Strategies for N 3 Trifluoromethyl Phenyl Oxalamic Acid Analogues
Lead Compound Identification and Derivatization
The identification of a lead compound, such as N-(3-Trifluoromethyl-phenyl)-oxalamic acid, is the initial step in a drug discovery campaign. Lead compounds can be discovered through high-throughput screening of large compound libraries, by modifying existing drugs or known bioactive molecules, or through fragment-based drug design. Once a hit with desirable activity is identified, its structure serves as a template for further chemical modification, a process known as derivatization, to establish a preliminary structure-activity relationship (SAR).
The synthesis of the parent compound, this compound, can be achieved through the hydrolysis of its corresponding ethyl ester. Specifically, ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate is treated with an aqueous solution of sodium hydroxide (B78521) in ethanol. The reaction mixture is then neutralized with hydrochloric acid to precipitate the desired this compound. nih.gov This straightforward synthesis provides a foundation for generating a variety of derivatives.
Derivatization strategies for this lead compound can be systematically explored to probe the SAR. These strategies typically involve modifications at three key positions: the trifluoromethylphenyl ring, the amide nitrogen, and the oxalamic acid moiety. For instance, the position and nature of the substituent on the phenyl ring can be altered. The trifluoromethyl group could be moved to the ortho- or para-positions, or it could be replaced with other electron-withdrawing or electron-donating groups to assess the impact on biological activity. Additionally, the amide proton could be substituted with small alkyl groups, and the carboxylic acid of the oxalamic acid could be converted to esters, amides, or other carboxylic acid bioisosteres.
A preliminary set of derivatives for initial SAR exploration is outlined in the table below.
| Derivative | Modification Rationale |
| N-(2-Trifluoromethyl-phenyl)-oxalamic acid | Investigate the effect of substituent position on the phenyl ring. |
| N-(4-Trifluoromethyl-phenyl)-oxalamic acid | Investigate the effect of substituent position on the phenyl ring. |
| N-(3-Chloro-phenyl)-oxalamic acid | Evaluate the impact of a different electron-withdrawing group. |
| N-(3-Methyl-phenyl)-oxalamic acid | Assess the effect of an electron-donating group. |
| Methyl N-(3-Trifluoromethyl-phenyl)-oxalamate | Determine the importance of the acidic proton of the carboxylic acid. |
| N-(3-Trifluoromethyl-phenyl)-oxalamide | Explore the role of the terminal hydroxyl group of the carboxylic acid. |
These initial derivatization efforts are crucial for identifying the key structural features required for biological activity and for guiding further optimization.
Scaffold Modification and Bioisosteric Replacement Approaches
Following initial lead derivatization, scaffold modification and bioisosteric replacement are advanced strategies to further optimize the compound's properties. Scaffold modification, or scaffold hopping, involves replacing the central molecular framework with a structurally different core that maintains a similar spatial arrangement of key functional groups. For this compound, the N-phenyl-oxalamic acid core could be replaced with other scaffolds that can present an aromatic group and an acidic moiety in a comparable orientation.
Bioisosteric replacement is a more subtle approach where a functional group is exchanged for another with similar physicochemical properties, aiming to improve potency, selectivity, or pharmacokinetic parameters. nih.gov This strategy can be applied to both the trifluoromethylphenyl group and the oxalamic acid moiety of the lead compound.
The trifluoromethyl (CF3) group is itself a bioisostere for other groups, such as a nitro group or a methyl group, and can influence factors like metabolic stability and binding affinity. nih.govresearchgate.net Bioisosteric replacements for the CF3 group could include other halogenated alkyls, a pentafluorosulfanyl (SF5) group, or a cyano (CN) group to fine-tune electronic and steric properties. nih.gov
The oxalamic acid moiety, being a carboxylic acid, is often a target for bioisosteric replacement to enhance membrane permeability and oral bioavailability. nih.gov A variety of acidic functional groups can mimic the carboxylic acid. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.gov These replacements can offer similar acidity (pKa) while altering other properties like lipophilicity and hydrogen bonding capacity. researchgate.netresearchgate.net
The table below presents potential scaffold modifications and bioisosteric replacements for this compound.
| Original Moiety | Proposed Bioisostere/Scaffold | Rationale for Replacement |
| Phenyl ring | Pyridyl, Thienyl, Pyrazolyl rings | Explore alternative aromatic systems to improve properties like solubility and target interactions. |
| Oxalamic acid | Tetrazole, Acyl sulfonamide, Hydroxamic acid | Modulate acidity, improve membrane permeability, and alter metabolic profile. nih.govresearchgate.net |
| Trifluoromethyl group | Pentafluorosulfanyl (SF5), Cyano (CN), Nitro (NO2) | Fine-tune steric and electronic properties to enhance binding affinity and metabolic stability. nih.govnih.gov |
These advanced design strategies allow for a broader exploration of the chemical space around the initial lead, increasing the probability of identifying a clinical candidate with an optimal balance of properties.
Combinatorial Chemistry and Library Synthesis for Activity Screening
To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry offers a powerful approach for the rapid synthesis of a large, diverse collection of related analogues, known as a chemical library. These libraries can then be subjected to high-throughput screening to identify compounds with improved activity. Solid-phase synthesis is a particularly well-suited technique for combinatorial chemistry, as it simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. nih.gov
A hypothetical solid-phase combinatorial synthesis of a library of this compound analogues can be envisioned. The synthesis could commence with the immobilization of 3-(trifluoromethyl)aniline (B124266) onto a solid support resin via a suitable linker. This resin-bound aniline (B41778) can then be acylated with a diverse set of building blocks. A "split-and-pool" strategy can be employed to maximize the diversity of the library.
The general workflow would involve:
Attachment to Solid Support: 3-(trifluoromethyl)aniline is attached to a solid-phase resin.
Split: The resin is divided into multiple portions.
Acylation: Each portion is reacted with a different acylating agent (R-COCl).
Pool and Split: The resin portions are combined, mixed thoroughly, and then re-divided.
Second Acylation/Modification (Optional): A second set of diverse building blocks can be introduced.
Cleavage: The final compounds are cleaved from the resin.
This approach allows for the systematic variation of different parts of the molecule. For example, a library could be constructed by reacting the immobilized 3-(trifluoromethyl)aniline with a variety of chloro-oxo-acetates, followed by further modification of the resulting ester.
Below is a schematic representation of a potential combinatorial library synthesis.
Schematic of a Combinatorial Library Synthesis
The diversity of the library is determined by the variety of building blocks used.
| Building Block Type | Examples | Purpose |
| Substituted Anilines (if attached to resin-bound oxalamic acid) | 3-chloroaniline, 4-methoxyaniline, aminopyridine | Explore electronic and steric effects on the aromatic ring. |
| Acylating Agents | Acetyl chloride, benzoyl chloride, various sulfonyl chlorides | Introduce diverse functionalities to probe the binding pocket. |
Following synthesis, the library of compounds is screened for biological activity. The structures of the most active compounds, or "hits," are then determined, providing valuable SAR data to guide the next round of optimization.
Strategies for Lead Optimization and Potency Enhancement
Lead optimization is an iterative process aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. For analogues of this compound, several strategies can be employed to improve their biological activity. These strategies are guided by the SAR data obtained from the initial derivatization and library screening efforts.
A key aspect of lead optimization is to establish a quantitative structure-activity relationship (QSAR), which mathematically correlates the structural features of the compounds with their biological activities. nih.govijpsr.com QSAR models can help in predicting the activity of virtual compounds, thereby prioritizing the synthesis of the most promising analogues. researchgate.net
Strategies for potency enhancement often focus on optimizing the interactions of the molecule with its biological target. This can be achieved by:
Introducing Specific Interactions: The introduction of functional groups capable of forming hydrogen bonds, ionic bonds, or other specific interactions with the target can lead to a significant increase in binding affinity and, consequently, potency.
Conformational Restriction: Modifying the scaffold to reduce its conformational flexibility can lock the molecule into its bioactive conformation, which can lead to an increase in potency.
The following table illustrates a hypothetical SAR for a series of this compound analogues, demonstrating how systematic modifications can lead to potency enhancement.
| Compound | Modification (R) | Hypothetical IC50 (nM) | SAR Interpretation |
| 1 (Lead) | -H | 500 | Baseline activity. |
| 2 | 4-Fluoro | 250 | Introduction of a small electron-withdrawing group is tolerated and slightly improves potency. |
| 3 | 4-Chloro | 100 | A larger halogen at the 4-position further enhances potency, suggesting a potential hydrophobic interaction. |
| 4 | 4-Methoxy | 800 | An electron-donating group at the 4-position is detrimental to activity. |
| 5 | 3,4-Dichloro | 50 | Disubstitution with electron-withdrawing groups leads to a significant increase in potency, indicating the importance of the electronic nature of the phenyl ring. |
Through such iterative cycles of design, synthesis, and testing, the potency of the lead compound can be systematically improved, moving closer to a viable drug candidate. The incorporation of fluorine-containing groups, such as the trifluoromethyl group, is a common strategy in lead optimization to enhance metabolic stability and binding affinity. nih.gov
In Silico Predictive Studies for N 3 Trifluoromethyl Phenyl Oxalamic Acid Derivatives
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug development. These computational models evaluate the likely behavior of a compound within a biological system. For derivatives of N-(3-Trifluoromethyl-phenyl)-oxalamic acid, a hypothetical ADME profile can be constructed based on the expected physicochemical properties imparted by its structural motifs.
Typically, in silico ADME predictions would involve the calculation of various molecular descriptors. These descriptors, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are used to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and plasma protein binding.
Table 1: Hypothetical In Silico ADME Predictions for this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration |
| Parent Compound | 233.14 | 2.1 | 69.9 | High | Low |
| Hydroxy- derivative | 249.14 | 1.8 | 89.1 | High | Low |
| Amino- derivative | 248.17 | 1.5 | 95.9 | High | Low |
Note: The data in this table is hypothetical and serves as an illustrative example of typical ADME parameters that would be evaluated. Actual values would require specific computational studies on the designated derivatives.
The trifluoromethyl group is known to enhance metabolic stability and membrane permeability due to its lipophilic nature. The oxalamic acid moiety, being polar and capable of ionization, would be expected to influence aqueous solubility and interactions with metabolic enzymes and transporters. A comprehensive in silico study would typically employ a suite of software tools (e.g., SwissADME, ADMETlab) to generate these predictions and assess compliance with drug-likeness rules such as Lipinski's rule of five.
Computational Toxicity Assessment (e.g., TOPKAT analysis)
Computational toxicology is an essential tool for identifying potential safety liabilities of chemical compounds at an early stage. Programs like TOPKAT (Toxicity Prediction by Komputer Assisted Technology) utilize quantitative structure-toxicity relationship (QSTR) models to predict various toxicological endpoints. These models are built on extensive databases of experimental toxicity data.
For this compound derivatives, a computational toxicity assessment would typically evaluate endpoints such as:
Ames Mutagenicity: Predicting the potential of a compound to cause mutations in the DNA of bacteria, which can be an indicator of carcinogenic potential.
Carcinogenicity: Assessing the likelihood of a compound to cause cancer in rodents, often with separate models for male and female rats and mice.
Developmental and Reproductive Toxicity (DART): Predicting the potential to cause adverse effects on developing organisms.
Skin Sensitization: Evaluating the potential to cause an allergic response upon skin contact.
Acute Oral Toxicity (LD50): Estimating the lethal dose for 50% of a test population.
Table 2: Illustrative Computational Toxicity Assessment for this compound
| Toxicological Endpoint | Predicted Outcome | Confidence Level |
| Ames Mutagenicity | Non-mutagenic | Moderate |
| Carcinogenicity (NTP) | Non-carcinogenic | Low |
| Skin Sensitization | Non-sensitizer | High |
| Acute Oral LD50 (rat) | Category 4 | Moderate |
Note: This table presents a hypothetical toxicity profile. The predictions and their confidence levels are for illustrative purposes and are not based on actual computational studies of this specific compound.
Future Perspectives and Emerging Research Directions for N 3 Trifluoromethyl Phenyl Oxalamic Acid
Identification of Novel Biological Targets and Therapeutic Areas
Research into oxalamic acid derivatives and structurally similar trifluoromethylated compounds has begun to uncover a range of novel biological targets, suggesting therapeutic potential across multiple disease areas. While much of drug discovery has historically focused on single, well-defined targets, there is a growing appreciation for multi-targeted compounds and the exploration of new biological pathways. researchgate.net
A significant area of investigation is in cancer immunotherapy. Substituted oxalamides, which are structurally very similar to oxalamic acids, have been identified as potent, heme-displacing inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1). nih.gov IDO1 is a crucial enzyme in the tryptophan metabolism pathway, and its inhibition is a promising strategy to enhance the body's immune response against tumors. nih.gov This discovery positions trifluoromethyl-phenyl oxalamic acid derivatives as potential candidates for development as immunomodulating small molecules in oncology. nih.gov
Beyond oncology, related trifluoromethylated structures have shown activity against other important enzymes. For instance, inhibitors of Dihydroorotate Dehydrogenase (DDOH) have been developed to treat autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. jelsciences.com Furthermore, analogues of N-[3,5-bis(trifluoromethyl)phenyl]-hydroxybenzamide have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of dementia and other conditions related to decreased cholinergic neurotransmission. nih.gov Other research has pointed to trifluoromethyl-containing derivatives as potential inhibitors of HDAC4, a target for neurodegenerative diseases like Huntington's disease and for muscle atrophy. google.com
These findings suggest that the N-(3-Trifluoromethyl-phenyl)-oxalamic acid scaffold is a versatile platform for developing inhibitors against a variety of enzymatic targets.
| Potential Biological Target | Therapeutic Area | Relevant Compound Class |
|---|---|---|
| Indoleamine-2,3-dioxygenase-1 (IDO1) | Cancer Immunotherapy | Oxalamide Derivatives nih.gov |
| Dihydroorotate Dehydrogenase (DDOH) | Autoimmune Diseases (e.g., Rheumatoid Arthritis) jelsciences.com | Trifluoromethylated Compounds jelsciences.com |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Dementia / Neurodegenerative Diseases | N-[3,5-bis(trifluoromethyl)phenyl]-hydroxybenzamide Analogues nih.gov |
| HDAC4 | Neurodegeneration (e.g., Huntington's Disease), Muscle Atrophy | Trifluoromethyl-oxadiazole Derivatives google.com |
Development of Innovative Synthetic Methodologies
The synthesis of this compound and its derivatives is crucial for enabling further research and development. The established laboratory synthesis involves the hydrolysis of a corresponding ester, such as ethyl 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetate, using a base like sodium hydroxide (B78521) followed by acidification. chemicalbook.com However, the efficiency and sustainability of producing these compounds, particularly on a larger scale, drive the need for more innovative synthetic methods.
Recent advancements have focused on key bond-forming reactions and the introduction of the critical trifluoromethyl group. For instance, improved methods for synthesizing key intermediates like 3-(3-trifluoromethylphenyl)propanal have been developed using cascade processes that combine a Mizoroki–Heck cross-coupling reaction with a subsequent hydrogenation step, utilizing the same palladium catalyst for both transformations. nih.gov This approach improves efficiency by reducing the number of separate operational steps. nih.gov
The direct introduction of the trifluoromethyl (CF3) group remains a significant area of chemical innovation. The CF3 group is pivotal in many pharmaceuticals for its ability to enhance lipophilicity and metabolic stability. google.com Patented methods now provide for the direct trifluoromethylation of various substrates using trifluoromethane as the reagent, offering a more direct route to these valuable structures. google.com Furthermore, novel reagents, such as N-Boc-N-trifluoromethyl hydroxylamine, have been designed for the direct and regioselective incorporation of the N-CF3 moiety into a wide range of substrates, including complex bioactive molecules, under photoredox catalysis. nih.gov Such methods open up new possibilities for creating structurally diverse libraries of N-trifluoromethylated compounds for screening. nih.gov
Advancements in Computational and Artificial Intelligence-Driven Drug Discovery for Oxalamic Acid Derivatives
The traditional drug discovery process is notoriously long and costly, often relying on the screening of vast compound libraries. harvard.eduaurigeneservices.com Computer-Aided Drug Design (CADD) and, more recently, Artificial Intelligence (AI) are revolutionizing this paradigm by enabling faster and more cost-effective identification and optimization of drug candidates. mdpi.com These computational tools are particularly well-suited for exploring the chemical space around scaffolds like this compound.
AI is being applied at nearly every stage of the discovery pipeline. harvard.edu For target identification, AI algorithms can analyze massive biological datasets to identify novel proteins or genes that can be targeted by small molecules. harvard.edu Once a target is identified, AI tools like DeepMind's AlphaFold can predict its 3D structure, facilitating the design of drugs that bind to it effectively. harvard.edu
Furthermore, machine learning models can predict crucial drug properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity. lifechemicals.com This allows researchers to prioritize compounds with more favorable profiles early in the process, reducing late-stage failures. lifechemicals.com Specific computational techniques like 'scaffold-hopping' can be used to identify new derivatives with desired biological activities by modifying a known molecular skeleton. mdpi.comresearchgate.net
Patent Landscape and Innovation Trends for Trifluoromethylated Oxalamic Acid Structures
The patent landscape provides valuable insights into the commercial and scientific focus surrounding a particular class of chemical compounds. For trifluoromethylated structures, including those related to oxalamic acid, innovation is active and multifaceted. Patents in this area can be broadly categorized into two groups: those covering novel compositions of matter and their therapeutic uses, and those detailing innovative manufacturing processes.
A significant trend is the patenting of novel trifluoromethylated derivatives designed to interact with specific biological targets. For example, a patent has been granted for a series of trifluoromethyl-oxadiazole derivatives that function as inhibitors of HDAC4, with claims for their use in treating neurodegeneration and muscle atrophy. google.com Such patents underscore the therapeutic potential and commercial interest in developing new chemical entities based on a trifluoromethyl-phenyl core for specific diseases.
Innovation is also prominent in the synthesis of these compounds. Patents have been filed for improved and more cost-effective processes for preparing key trifluoromethylated intermediates. google.com This includes methods for direct trifluoromethylation, which simplify the synthetic route to compounds containing this essential group. google.com The focus on process chemistry indicates that certain trifluoromethylated compounds are advancing toward larger-scale production, a necessary step for extensive preclinical and clinical evaluation. This dual focus on both novel molecular structures and efficient synthesis pathways highlights a maturing field of research with significant therapeutic and commercial potential.
Q & A
Q. What are the recommended synthetic routes for N-(3-Trifluoromethyl-phenyl)-oxalamic acid, and how can reaction progress be effectively monitored?
this compound is typically synthesized via multi-step organic reactions. A common approach involves coupling oxalic acid derivatives with 3-(trifluoromethyl)aniline under controlled conditions. Key steps include:
- Amide bond formation : Reacting ethyl oxalyl chloride with 3-(trifluoromethyl)aniline in dichloromethane (DCM) with pyridine as a base .
- Hydrolysis : Converting the ester intermediate to the free acid using aqueous NaOH or HCl.
Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for coupling) and oxalamic acid backbone.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFNO) .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) stretches.
- HPLC-Purity Analysis : Ensures >95% purity using reverse-phase columns and UV detection .
Q. What are the primary biological targets or applications of this compound in academic research?
The compound has been studied as a caspase-3 inhibitor due to its oxalamic acid moiety, which mimics aspartate residues in enzyme active sites. Derivatives show low micromolar IC values (e.g., 27 ± 2 µM for caspase-3 inhibition) . It is also used as a metabolite analog in herbicide degradation studies (e.g., propachlor metabolism) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.
- Catalyst use : Titanium(III) chloride (TiCl) improves reduction steps in related oxalamide syntheses .
- Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions.
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the pure product .
Q. What structure-activity relationship (SAR) data exist for derivatives of this compound?
Key SAR findings include:
- Trifluoromethyl positioning : The 3-position on the phenyl ring enhances metabolic stability compared to 2- or 4-substituted analogs .
- Oxalamic acid modifications : Replacing the hydroxyl group with esters (e.g., ethyl) reduces polarity but maintains inhibitory activity .
- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the phenyl ring improve caspase-3 binding affinity .
Q. What are the stability challenges under experimental conditions, and how can degradation be mitigated?
The compound degrades via:
- Hydrolysis : The oxalamic acid bond is susceptible to aqueous cleavage at pH extremes. Stability is improved in anhydrous DMSO or acetonitrile .
- Photooxidation : Store in amber vials under inert gas (N or Ar).
Degradation products (e.g., N-substituted oxalamic acids) are identified using LC-MS/MS and compared to synthetic standards .
Q. How can computational methods predict binding interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with caspase-3 (PDB: 1CP3). Focus on hydrogen bonding with Arg-164 and His-121 .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to optimize substituent electronic profiles .
Q. How should conflicting spectral or bioactivity data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
